molecular formula C14H16N4O2S B2679853 N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide CAS No. 923194-44-9

N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No. B2679853
CAS RN: 923194-44-9
M. Wt: 304.37
InChI Key: KIPCGONUVIDJDD-UHFFFAOYSA-N
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Description

“N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of such compounds usually involves the formation of the thiazole ring, followed by various substitutions at specific positions on the ring. The exact method would depend on the specific substituents involved .


Molecular Structure Analysis

Thiazoles are five-membered rings with sulfur and nitrogen atoms. They are planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, depending on the substituents present. They can participate in electrophilic substitution reactions, nucleophilic substitution reactions, and others .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The exact physical and chemical properties of “N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide” would depend on its specific structure.

Future Directions

Thiazoles and their derivatives are a topic of ongoing research due to their wide range of biological activities. Future research may focus on synthesizing new derivatives, studying their biological activities, and developing them into effective therapeutic agents .

properties

IUPAC Name

N-ethyl-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-2-15-12(19)8-11-9-21-14(17-11)18-13(20)16-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,19)(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPCGONUVIDJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

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